TRAP1 Affinity: Kd 160 nM Outperforms Early‑Generation TRAP1 Inhibitors
TRAP1‑IN‑1 (compound 35) binds to the N‑terminal ATP‑binding pocket of human TRAP1 with a dissociation constant (Kd) of 160 ± 20 nM, as determined by fluorescence polarization assay [1]. This affinity is approximately 10‑fold higher than that of the earlier TRAP1 inhibitor SMTIN‑T140 (IC₅₀ = 1.646 μM) and 50‑fold higher than the allosteric inhibitor honokiol‑DCA (IC₅₀ ≈ 8 μM) . In contrast, the more advanced analog compound 36 exhibits a Kd of 40 nM, making TRAP1‑IN‑1 an intermediate‑potency tool that balances strong target engagement with a larger selectivity window [1].
| Evidence Dimension | Target binding affinity (TRAP1) |
|---|---|
| Target Compound Data | Kd = 160 ± 20 nM |
| Comparator Or Baseline | Compound 36 (Kd = 40 nM); SMTIN‑T140 (IC₅₀ = 1,646 nM); Honokiol‑DCA (IC₅₀ ≈ 8,000 nM) |
| Quantified Difference | 4‑fold weaker than compound 36; 10‑fold stronger than SMTIN‑T140; 50‑fold stronger than honokiol‑DCA |
| Conditions | Fluorescence polarization assay with 10 nM TRAP1 protein, 6 nM FITC‑GDA tracer, pH 7.3, 4 °C, 24 h incubation [1] |
Why This Matters
Researchers requiring robust biochemical engagement without the ultra‑high potency that may saturate binding sites prematurely can select TRAP1‑IN‑1 as a balanced affinity probe.
- [1] Merfeld T, Peng S, Keegan BM, Crowley VM, Brackett CM, et al. Elucidation of novel TRAP1‑selective inhibitors that regulate mitochondrial processes. Eur J Med Chem. 2023;258:115531. Table 1. View Source
